molecular formula C14H12N2OS B12666487 Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide CAS No. 103248-88-0

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide

Cat. No.: B12666487
CAS No.: 103248-88-0
M. Wt: 256.32 g/mol
InChI Key: CUCZNTNHQSKNNB-UHFFFAOYSA-N
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Description

Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide: is a synthetic compound belonging to the class of oxazepines This compound is characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 2-(2-formylphenoxy)acetic acid in the presence of an isocyanide. This reaction proceeds through a one-pot three-component reaction, yielding the desired oxazepine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions and mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their analgesic, anti-inflammatory, and anti-cancer properties .

Industry: In industrial applications, this compound is used in the synthesis of advanced materials. Its derivatives can be incorporated into polymers and coatings, enhancing their properties and performance.

Mechanism of Action

The mechanism of action of Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it acts as a prostaglandin E2 antagonist, inhibiting the production of inflammatory mediators . This interaction occurs through the binding of the oxazepine ring to the active site of the target protein, blocking its function.

Comparison with Similar Compounds

Uniqueness: Dibenz(b,f)(1,4)oxazepine-10(11H)-carbothiamide stands out due to its specific substitution pattern and functional groups. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

103248-88-0

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

6H-benzo[b][1,4]benzoxazepine-5-carbothioamide

InChI

InChI=1S/C14H12N2OS/c15-14(18)16-9-10-5-1-3-7-12(10)17-13-8-4-2-6-11(13)16/h1-8H,9H2,(H2,15,18)

InChI Key

CUCZNTNHQSKNNB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C3N1C(=S)N

Origin of Product

United States

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